3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid
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Overview
Description
3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid is an organic compound with the molecular formula C10H15F3O2 . This compound features a cyclohexyl ring substituted with a trifluoromethyl group and a propanoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid typically involves the introduction of the trifluoromethyl group onto a cyclohexyl ring, followed by the addition of a propanoic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty materials.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Trifluoromethyl)phenyl)propanoic acid
- 4-(Trifluoromethyl)hydrocinnamic acid
- 4-(Trifluoromethyl)benzenepropanoic acid
Uniqueness
3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid is unique due to the presence of both a cyclohexyl ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h7-8H,1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZDXKZIINQDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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